Piperazine, 1-benzoyl-4-piperonyl-

Description

Significance of the Piperazine (B1678402) Scaffold as a Privileged Structure in Drug Discovery and Development

The piperazine moiety is widely recognized as a "privileged structure" in medicinal chemistry. This term refers to molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of a wide array of therapeutic agents. tandfonline.comtandfonline.com The utility of the piperazine ring stems from its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, which can be fine-tuned through substitution at its nitrogen and carbon atoms. tandfonline.comnih.gov

Historical Context and Evolution of Piperazine-Containing Compounds

The history of piperazine in medicine began with its use as a solvent for uric acid. chemeurope.com It was later introduced as an anthelmintic agent in 1953 to treat parasitic worm infections like ascariasis and enterobiasis. chemeurope.comwikipedia.org This initial application highlighted the therapeutic potential of the piperazine core. Over the decades, the role of piperazine has evolved dramatically. It is now a ubiquitous component in a vast number of drugs spanning various therapeutic classes. tandfonline.comtandfonline.com Many notable drugs contain a piperazine ring as part of their molecular structure, often classified based on the substituents attached, such as phenylpiperazines, benzylpiperazines, and diphenylmethylpiperazines. wikipedia.org

Broad Spectrum of Reported Biological Activities Associated with Piperazine Derivatives

The versatility of the piperazine scaffold is underscored by the extensive range of biological activities exhibited by its derivatives. wisdomlib.orgjopcr.com Researchers have successfully developed piperazine-containing compounds with a multitude of therapeutic applications. nih.gov These include, but are not limited to, antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties. jopcr.comnih.govthieme-connect.com Furthermore, piperazine derivatives have shown potential as antihistamines, anticonvulsants, anti-HIV agents, and antimalarials. wisdomlib.orgjopcr.com The ability to easily modify the piperazine structure allows for the optimization of pharmacological activity and the development of new bioactive molecules for a wide range of diseases. nih.govbenthamdirect.com

Table 1: Reported Biological Activities of Piperazine Derivatives

| Biological Activity | Description |

| Antimicrobial | Effective against various pathogens, including strains of Staphylococcus and Escherichia coli. wisdomlib.orgapjhs.com |

| Anticancer | Shows inhibitory effects on the proliferation of various cancer cell lines. nih.govnih.gov |

| Anti-inflammatory | Demonstrates potential in reducing inflammation. thieme-connect.com |

| Anthelmintic | Effective in treating parasitic worm infestations by paralyzing the parasites. wisdomlib.orgtaylorandfrancis.com |

| Antihistaminic | Important in treating allergic reactions by inhibiting histamine (B1213489) activity. wisdomlib.org |

| Anticonvulsant | Shows potential in controlling seizures. wisdomlib.orgnih.gov |

| Antiviral | Exhibits activity against various viruses, including HIV. jopcr.comnih.gov |

| Analgesic | Demonstrates pain-relieving properties. jopcr.comthieme-connect.com |

Rationale for Investigating Piperazine, 1-Benzoyl-4-piperonyl-

The specific compound, Piperazine, 1-benzoyl-4-piperonyl-, merits investigation due to its distinct structural features and its potential as a foundational molecule for further drug development.

Structural Peculiarities of the 1-Benzoyl-4-piperonyl Moiety

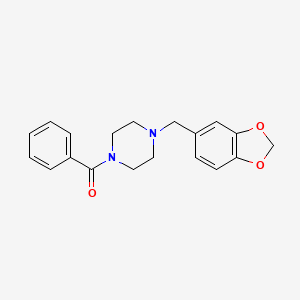

The structure of Piperazine, 1-benzoyl-4-piperonyl- is characterized by the attachment of a benzoyl group at one nitrogen atom and a piperonyl group at the other. ontosight.ai The benzoyl group, a phenyl ring attached to a carbonyl group, and the piperonyl group, which contains a methylenedioxybenzene unit, contribute to the molecule's lipophilicity and can influence its interactions with biological targets. ontosight.ai The central piperazine ring, typically in a chair conformation, provides a flexible yet defined scaffold connecting these two moieties. researchgate.net The presence of both a benzoyl and a piperonyl group on the piperazine core creates a unique electronic and steric environment that could lead to novel biological activities.

Potential as a Lead Compound for Further Medicinal Chemistry Exploration

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. Piperazine, 1-benzoyl-4-piperonyl- holds promise as such a lead compound. ontosight.ai The piperazine ring itself is a versatile scaffold that allows for systematic structural modifications. nih.gov The benzoyl and piperonyl groups can be altered to explore structure-activity relationships, aiming to enhance potency, selectivity, and pharmacokinetic properties. For instance, modifying the substitution patterns on the phenyl ring of the benzoyl group or altering the piperonyl moiety could lead to derivatives with improved biological profiles. The established synthetic accessibility of piperazine derivatives further enhances its potential for medicinal chemistry exploration. nih.gov

Overview of Current Research Trends and Knowledge Gaps Pertaining to the Compound

While the broader class of piperazine derivatives has been extensively studied, research specifically focused on Piperazine, 1-benzoyl-4-piperonyl- is less abundant. Current research trends in piperazine chemistry involve the design and synthesis of novel derivatives with enhanced biological activities, particularly in areas like cancer and infectious diseases. nih.gov There is a growing interest in creating hybrid molecules that combine the piperazine scaffold with other pharmacologically active moieties to achieve synergistic effects.

A significant knowledge gap exists regarding the specific biological targets and mechanisms of action of Piperazine, 1-benzoyl-4-piperonyl-. While its potential for antiparasitic, antibacterial, and anticancer properties has been suggested, comprehensive studies to validate these activities and elucidate the underlying molecular pathways are lacking. ontosight.ai Furthermore, detailed investigations into its structure-activity relationships, exploring how modifications to the benzoyl and piperonyl groups affect its biological profile, are needed to fully realize its potential as a lead compound for drug discovery. Future research should aim to fill these gaps through rigorous biological screening, mechanistic studies, and the synthesis and evaluation of a focused library of analogues.

Structure

3D Structure

Properties

IUPAC Name |

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c22-19(16-4-2-1-3-5-16)21-10-8-20(9-11-21)13-15-6-7-17-18(12-15)24-14-23-17/h1-7,12H,8-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCSDUJWVPJYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10217925 | |

| Record name | Piperazine, 1-benzoyl-4-piperonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6761-59-7 | |

| Record name | Piperazine, 1-benzoyl-4-piperonyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006761597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-benzoyl-4-piperonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Piperazine, 1 Benzoyl 4 Piperonyl

Established Synthetic Routes to the Core Piperazine (B1678402) Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a prevalent structural motif in a vast array of pharmaceuticals and other biologically active molecules. nih.gov Its synthesis has been a subject of extensive research, leading to the development of both classical and contemporary methodologies.

Conventional Synthetic Pathways

Historically, the synthesis of the piperazine ring has been achieved through several conventional methods. One of the earliest and most straightforward approaches involves the reaction of ethylenediamine (B42938) with 1,2-dichloroethane. This method, while direct, often suffers from the formation of polymeric byproducts and requires careful control of reaction conditions.

Another widely used conventional method is the cyclization of diethanolamine (B148213) or its derivatives. This process typically involves heating the diethanolamine in the presence of an acid catalyst, leading to a dehydration and cyclization cascade to form the piperazine ring. The choice of starting materials and reaction conditions can be varied to introduce substituents on the nitrogen atoms.

Furthermore, the reduction of diketopiperazines, which are cyclic amides, provides another route to the piperazine core. These diketopiperazines can be synthesized from the condensation of two α-amino acids. Subsequent reduction of the amide carbonyl groups, often using powerful reducing agents like lithium aluminum hydride, yields the corresponding piperazine.

A summary of these conventional pathways is presented in the table below.

| Starting Material(s) | Key Transformation | General Conditions |

| Ethylenediamine and 1,2-Dichloroethane | Nucleophilic substitution and cyclization | Heating |

| Diethanolamine derivatives | Dehydration and cyclization | Acid catalysis, high temperatures |

| α-Amino acids | Condensation to diketopiperazine followed by reduction | Peptide coupling, then reduction (e.g., with LiAlH₄) |

Modern Catalytic Approaches for Piperazine Ring Formation

In recent years, significant advancements in catalysis have provided more efficient and versatile methods for constructing the piperazine scaffold. scispace.com These modern approaches often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to conventional methods.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the synthesis of N-arylpiperazines. organic-chemistry.org This methodology allows for the direct coupling of an aryl halide with piperazine, providing a facile route to a diverse range of derivatives. organic-chemistry.org Another notable palladium-catalyzed method involves the cyclization of a propargyl unit with a diamine component, which offers excellent control over stereochemistry and regiochemistry. organic-chemistry.org

Ruthenium-catalyzed diol-diamine coupling reactions have also been developed for the synthesis of piperazines. organic-chemistry.org These reactions proceed under relatively mild conditions and tolerate a variety of functional groups on both the diol and diamine substrates.

More recently, photoredox catalysis has been employed for the synthesis of piperazines. organic-chemistry.org These methods utilize visible light to promote the formation of radical intermediates, which then undergo cyclization to form the piperazine ring. This approach is particularly attractive due to its mild reaction conditions and the use of a renewable energy source. A conceptually different strategy involves the conversion of a primary amine into a bis(oximinoalkyl)amine, followed by a catalytic reductive cyclization of the dioxime unit to furnish the piperazine ring. researchgate.netmdpi.com

A selection of modern catalytic approaches is highlighted below.

| Catalytic System | Key Reaction Type | Advantages |

| Palladium complexes | Cross-coupling (e.g., Buchwald-Hartwig) | High efficiency, broad substrate scope |

| Ruthenium complexes | Diol-diamine coupling | Mild conditions, good functional group tolerance |

| Iridium-based photoredox catalysts | Decarboxylative annulation | Use of visible light, mild conditions |

| Palladium on charcoal (Pd/C) or Raney nickel (Ra-Ni) | Reductive cyclization of dioximes | Stereoselective, allows for diverse substitutions |

Synthesis of Piperazine, 1-Benzoyl-4-piperonyl-

The synthesis of the asymmetrically substituted piperazine derivative, Piperazine, 1-benzoyl-4-piperonyl-, is a multi-step process that involves the initial formation of a monosubstituted piperazine precursor, followed by the introduction of the second substituent. The IUPAC name for this compound is [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-phenylmethanone. nih.gov

Key Precursors and Reagents

The construction of Piperazine, 1-benzoyl-4-piperonyl- necessitates the availability of specific starting materials and reagents. The core of the molecule is the piperazine ring, which is commercially available. The two key substituents, the piperonyl group and the benzoyl group, are introduced sequentially.

The initial step in the synthesis of the target compound is the preparation of 1-piperonylpiperazine (B118981). This is typically achieved through the N-alkylation of piperazine with a suitable piperonyl-containing electrophile. A common and effective method involves the reaction of piperazine with piperonyl chloride (also known as 3,4-methylenedioxybenzyl chloride).

To favor monosubstitution and minimize the formation of the disubstituted byproduct, an excess of piperazine is often used. researchgate.net The reaction is typically carried out in a suitable solvent, such as ethanol, at room temperature. researchgate.net The use of a base, such as triethylamine (B128534) or potassium carbonate, can be employed to neutralize the hydrochloric acid generated during the reaction. An alternative approach to achieve monosubstitution involves the use of a protecting group on one of the piperazine nitrogens, which is later removed after the first substitution. nih.gov The properties of 1-Piperonylpiperazine are summarized in the table below. chemicalbook.comontosight.ainih.gov

| Property | Value |

| IUPAC Name | 1-(1,3-benzodioxol-5-ylmethyl)piperazine |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| Appearance | White to yellow or yellow-brownish crystalline solid |

| Melting Point | 36-40 °C |

| Boiling Point | 147-149 °C / 2 mmHg |

Once 1-piperonylpiperazine has been synthesized and purified, the final step is the introduction of the benzoyl group. This is achieved through an acylation reaction at the remaining secondary amine of the piperazine ring. A standard and efficient method for this transformation is the Schotten-Baumann reaction, which involves the use of benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide. derpharmachemica.com

Alternatively, the acylation can be carried out in an aprotic solvent like chloroform (B151607) or dichloromethane, with an organic base such as triethylamine to act as a scavenger for the hydrogen chloride byproduct. orgsyn.org The reaction of 1-piperonylpiperazine with benzoyl chloride yields the final product, Piperazine, 1-benzoyl-4-piperonyl-. The general reaction is analogous to the synthesis of 1-benzoyl-4-benzylpiperazine (B3580706) from 1-benzylpiperazine (B3395278) and benzoyl chloride. orgsyn.org

The properties of the final compound are detailed in the table below. nih.gov

| Property | Value |

| IUPAC Name | [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-phenylmethanone |

| Synonym | 1-Benzoyl-4-piperonylpiperazine |

| Molecular Formula | C₁₉H₂₀N₂O₃ |

| Molecular Weight | 324.38 g/mol |

| CAS Number | 6761-59-7 |

Design and Synthesis of Novel Derivatives and Analogues

Stereoselective Synthesis of Enantiomers and Diastereomers

Achieving stereocontrol in the synthesis of piperazine derivatives is critical, as the spatial arrangement of substituents can significantly impact biological activity. For a molecule like Piperazine, 1-benzoyl-4-piperonyl-, which is achiral, stereoisomers can be introduced by placing substituents on the carbon atoms of the piperazine ring. Methodologies for creating such chiral, carbon-substituted piperazines often rely on several key strategies. nih.govbenthamdirect.com

Chiral Pool Synthesis: A prevalent strategy involves using readily available chiral starting materials, such as amino acids or carbohydrates. nih.govbenthamdirect.comrsc.org For instance, enantiomerically pure 2-substituted piperazines can be synthesized in a few steps starting from α-amino acids. rsc.org A key transformation in this approach can be an aza-Michael addition between a chiral, orthogonally protected 1,2-diamine (derived from an amino acid) and a suitable electrophile. rsc.org Similarly, chiral amino alcohols can serve as precursors. nih.gov For example, a synthetic route starting with commercially available methyl N-β-Boc-l-α,β-diaminopropionate hydrochloride can be alkylated, deprotected, and then undergo intramolecular reductive amination to yield a 5-alkylated-2-piperazinecarboxylic acid, a chiral piperazine scaffold. nih.gov These chiral scaffolds can then be N-functionalized to produce specific target molecules.

Auxiliary-Based Methods: Chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(–)-phenylglycinol as a chiral auxiliary. nih.gov Another approach involves the diastereoselective nucleophilic addition to homochiral α-amino sulfinylimines, which bear a chiral auxiliary, to create chiral piperazines. nih.gov

Catalytic Asymmetric Synthesis: The development of catalytic methods offers an efficient route to chiral piperazines. A highly diastereoselective intramolecular palladium-catalyzed hydroamination has been used to create 2,6-disubstituted piperazines. nih.gov More recently, an iridium-catalyzed [3+3] cycloaddition of imines has been shown to produce C-substituted piperazines with high diastereoselectivity, yielding a single, previously unreported diastereoisomer. nih.gov This method is atom-economical and proceeds under mild conditions. nih.gov

Ring-Opening Reactions: Chiral aziridines, often derived from amino acids, can be used as precursors. thieme-connect.comresearchgate.net A regioselective ring-opening of an N-tosyl chiral aziridine (B145994) with an α-amino acid ester, followed by cyclization, can provide access to cis-2,5-disubstituted chiral piperazines. researchgate.net

The table below summarizes representative approaches for generating chiral piperazine cores that could be elaborated into chiral analogs of Piperazine, 1-benzoyl-4-piperonyl-.

| Method | Chiral Source/Catalyst | Key Transformation | Typical Products |

| Chiral Pool Synthesis | α-Amino Acids | Aza-Michael addition of a derived chiral diamine | Orthogonally protected 2-substituted piperazines rsc.orgresearchgate.net |

| Chiral Auxiliary | (R)-(–)-phenylglycinol | Formation and reduction of a protected 2-oxopiperazine | (R)-(+)-2-methylpiperazine nih.gov |

| Catalytic Asymmetric Synthesis | Iridium Catalyst | [3+3] Cycloaddition of imines | C-substituted piperazines as a single diastereoisomer nih.gov |

| Ring-Opening of Aziridines | Amino acid-derived chiral aziridines | BF₃·OEt₂-mediated ring-opening followed by cyclization | cis-2,5-Disubstituted chiral piperazines researchgate.net |

Diversification through Combinatorial Chemistry Approaches

Combinatorial chemistry provides powerful tools for rapidly generating large libraries of related compounds for screening and structure-activity relationship (SAR) studies. mdpi.comnih.gov The 1,4-disubstituted piperazine scaffold, as seen in Piperazine, 1-benzoyl-4-piperonyl-, is well-suited for such diversification at the two nitrogen positions.

Solid-Phase Synthesis: This is a cornerstone of combinatorial chemistry where molecules are built on a solid resin support, simplifying purification as excess reagents and byproducts are washed away after each step. A solid-phase strategy can be used to rapidly synthesize libraries of piperazine-based compounds. nih.gov For example, a "tea-bag" methodology, where resin is sealed in polypropylene (B1209903) mesh bags, allows for the parallel synthesis of numerous distinct compounds. mdpi.com A typical solid-phase route could involve anchoring a piperazine core to a resin, followed by sequential reactions with diverse building blocks, such as a variety of carboxylic acids (like benzoic acid derivatives) and alkylating agents (like piperonyl chloride derivatives), to create a library of analogs. mdpi.comnih.gov

Liquid-Phase (Solution-Phase) Synthesis: An alternative to solid-phase methods is liquid-phase synthesis, which often uses a soluble polymer support. nih.govnih.gov This approach combines the benefits of homogeneous reaction kinetics with the ease of purification by precipitation. A library of disubstituted piperazines can be synthesized on a soluble polymer via nucleophilic substitution and N-acylation. nih.gov For instance, a polymer-bound diamine can be reacted with various guanylating reagents to create a diverse library of guanidines built upon a piperazine scaffold. nih.gov

Multicomponent Reactions (MCRs): Isocyanide-based multicomponent reactions (IMCRs) are highly efficient, as they combine three or more starting materials in a single step to create complex products. thieme-connect.com These reactions offer a convergent and efficient pathway to at least 35 different scaffolds derived from piperazine, showcasing their utility in generating structural diversity. thieme-connect.com

The diversification of the Piperazine, 1-benzoyl-4-piperonyl- scaffold can be achieved by varying the acyl and benzyl (B1604629) groups. The table below illustrates a hypothetical combinatorial library based on this structure.

| Scaffold | Building Block 1 (Acyl Chlorides) | Building Block 2 (Substituted Piperonyl-like Chlorides) | Potential Library Size |

| Piperazine | Benzoyl chloride, 4-Chlorobenzoyl chloride, 4-Methoxybenzoyl chloride, 2-Naphthoyl chloride | Piperonyl chloride, 4-Nitrobenzyl chloride, 3,4-Dimethoxybenzyl chloride, 4-(Trifluoromethyl)benzyl chloride | 16 unique compounds |

This combinatorial approach allows for the systematic exploration of the chemical space around the core structure, facilitating the discovery of compounds with optimized properties.

Structure Activity Relationship Sar Studies of Piperazine, 1 Benzoyl 4 Piperonyl and Its Analogues

Elucidation of Essential Pharmacophores for Biological Activity

The biological activity of 1-benzoyl-4-piperonylpiperazine and its analogues is intrinsically linked to the spatial arrangement of key chemical features, known as pharmacophores. These features interact with specific biological targets to elicit a pharmacological response. For this class of compounds, the essential pharmacophoric elements can be dissected into three main components: the benzoyl moiety, the piperazine (B1678402) core, and the piperonyl group.

The benzoylpiperazine core is a well-established pharmacophore in many biologically active molecules. acs.org The benzoyl group often participates in crucial interactions with biological targets, such as hydrogen bonding via the carbonyl oxygen and aromatic interactions (π-π stacking) through the phenyl ring. nih.gov The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a combination of structural rigidity and the capacity for hydrogen bond formation. nih.gov Its chair-like conformation orients the substituents in specific spatial arrangements, which is critical for target binding. researchgate.netnih.gov The basic nitrogen atom of the piperazine ring can also play a role in the solubility and pharmacokinetic properties of the molecule. nih.govmdpi.com

The piperonyl moiety (or a related benzyl (B1604629) group) attached to the second nitrogen of the piperazine ring serves as another key interaction point. This part of the molecule can engage in hydrophobic interactions with pockets in the target protein. nih.gov The presence and nature of this group can significantly influence the potency and selectivity of the compound. The hybridization of these privileged structures into a single molecular entity is a common strategy in drug design aimed at achieving improved or more selective biological activities. dntb.gov.uaresearchgate.net

Pharmacophore models derived from computational studies on related piperazine derivatives often highlight the importance of a combination of hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings for potent biological activity. nih.govnih.gov These models serve as valuable templates for the design of new analogues with potentially enhanced efficacy.

Impact of Substituent Variation on Potency and Selectivity

The potency and selectivity of 1-benzoyl-4-piperonylpiperazine analogues can be finely tuned by introducing various substituents on the different moieties of the molecule. SAR studies on related compounds provide valuable insights into how these modifications can influence biological activity.

In a study of 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety, compounds with a 4-chlorobenzoyl group showed notable cytotoxic activity, highlighting the impact of halogen substitution. nih.gov

The piperonyl group, or a substituted benzyl group at the N4 position of the piperazine, is another key area for structural modification. In studies of benzoyl and cinnamoyl piperazine amides, benzylpiperazine analogues were generally found to be more potent than the corresponding phenylpiperazines, suggesting that the increased flexibility and/or basicity in this region may be important for target interaction. nih.gov The benzyl group can promote specific interactions within hydrophobic pockets of the target enzyme. nih.gov

For a series of piperazine-containing ureas, a benzyl group at the 5-position of the piperazine ring resulted in the most potent inhibition of human soluble epoxide hydrolase, indicating the importance of hydrophobic substituents at this position. nih.gov

The following table summarizes the activity of some N-substituted piperazine derivatives from a study on amine reuptake inhibitors, illustrating the impact of modifying the group attached to the piperazine nitrogen.

| Compound | R1 (Substitution on Phenyl Ring) | R2 (Substitution on Piperazine) | 5-HT Reuptake Inhibition (IC50, nM) | NA Reuptake Inhibition (IC50, nM) |

| Analog 1 | H | H | 10 | 25 |

| Analog 2 | 4-Methoxy | H | 5 | 15 |

| Analog 3 | H | 2-Methyl | 15 | 30 |

| Analog 4 | H | 4-Fluoro | 8 | 20 |

This table is a representative example based on general findings for piperazine derivatives and does not represent data for Piperazine, 1-benzoyl-4-piperonyl-. Data is illustrative of SAR principles. researchgate.net

In these structures, the phenyl rings attached to the piperazine are twisted out of the plane of the carbonyl group, leading to specific torsion angles. iucr.org The dihedral angles between the aromatic rings are also a key conformational feature. The specific orientation of the benzoyl and piperonyl/phenyl groups, dictated by the piperazine ring's conformation, directly impacts the molecule's interaction with its biological target. Modifications to the piperazine ring itself, such as substitution, can influence its conformation and, consequently, its biological activity. plos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues.

Various computational methods are employed to predict the biological activity of piperazine derivatives. These often involve the calculation of molecular descriptors that quantify different aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. mdpi.com

In a QSAR study on piperazine derivatives as mTORC1 inhibitors, several molecular descriptors were found to be significantly correlated with biological inhibitory activity. These included:

Lowest Unoccupied Molecular Orbital Energy (ELUMO): Relates to the electron-accepting ability of the molecule.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

Molar Refractivity (MR): Related to the volume and polarizability of the molecule.

Aqueous Solubility (Log S): Predicts the solubility of the compound in water.

Topological Polar Surface Area (PSA): Correlates with drug absorption and blood-brain barrier penetration. nih.gov

Refractive Index (n): Related to the polarizability of the molecule. mdpi.com

By developing QSAR models using techniques like Multiple Linear Regression (MLR) and Non-linear Regression (MNLR), researchers can create equations that predict the biological activity (e.g., pIC50) of new piperazine derivatives. mdpi.com These models can then be used to virtually screen libraries of compounds and prioritize those with the highest predicted activity for synthesis and biological testing. frontiersin.org For instance, a 3D-QSAR study on piperazine derivatives with antihistamine and antibradykinin effects found that electrostatic and steric factors were key determinants of their antagonistic effects.

The following table presents a hypothetical QSAR model for a series of piperazine derivatives, illustrating the types of descriptors that are often found to be important.

| Descriptor | Coefficient | Description |

| LogP | +0.5 | Lipophilicity |

| PSA | -0.2 | Polar Surface Area |

| ELUMO | -1.5 | Electron Accepting Ability |

| MR_Benzoyl | +0.8 | Molar Refractivity of Benzoyl Substituent |

| Steric_Piperonyl | -0.3 | Steric Hindrance of Piperonyl Substituent |

This table is a representative example of a QSAR model and does not represent a real model for Piperazine, 1-benzoyl-4-piperonyl-. The coefficients are for illustrative purposes only.

Development of Predictive Models for Future Design

The design of novel and more potent analogs of "Piperazine, 1-benzoyl-4-piperonyl-" and related compounds is increasingly guided by computational chemistry and predictive modeling. These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics, are pivotal in understanding the complex interactions between inhibitors and their biological targets, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. These models are instrumental in predicting the potency of new, unsynthesized compounds, saving significant time and resources in the laboratory.

One approach to building robust QSAR models for tyrosinase inhibitors involves the use of machine learning algorithms, such as Random Forest (RF). A study on a diverse set of tyrosinase inhibitors demonstrated that the performance of QSAR models is highly dependent on the consistency of the experimental data used for training. By carefully curating the data and removing outliers with significant systematic errors, a reliable QSAR model was developed with a high out-of-bag estimation (R²OOB) of 0.74 and a 10-fold cross-validation (Q²CV) of 0.80. nih.gov Such models can effectively predict the inhibitory activity of new compounds based on their structural features.

Another investigation focused on creating predictive models for tyrosinase inhibitors using a multiple linear regression model based on topographical descriptors. This model, validated by rigorous statistical tests, achieved a high correlation coefficient (R²) of 0.8687 and predictive ability (Q²ext) of 0.9151. nih.gov The model was subsequently used to screen a large database of compounds, identifying several potential new tyrosinase inhibitors. nih.govmdpi.com

For a series of piperine (B192125) analogs, which share the methylenedioxyphenyl group with "Piperazine, 1-benzoyl-4-piperonyl-", a QSAR model was developed to predict their inhibitory activity against the NorA efflux pump in Staphylococcus aureus. This model, generated using a genetic function approximation method, identified key molecular descriptors influencing activity, such as the partial negative surface area and the heat of formation, achieving a high statistical significance (r²=0.962, q²=0.917). nih.gov

The table below summarizes the inhibitory activities of a series of nitrophenylpiperazine derivatives, which are structurally related to the benzoylpiperazine core of the target compound. This data can serve as a basis for developing QSAR models.

| Compound ID | Structure | R-group | IC₅₀ (µM) |

| 4a | 1-(4-Nitrophenyl)-4-phenylpiperazine | Phenyl | >1000 |

| 4b | 4-Benzyl-1-(4-nitrophenyl)piperazine | Benzyl | 98.76 |

| 4c | 4-(4-Chlorobenzyl)-1-(4-nitrophenyl)piperazine | 4-Chlorobenzyl | 89.55 |

| 4d | 4-(2,4-Dichlorobenzyl)-1-(4-nitrophenyl)piperazine | 2,4-Dichlorobenzyl | 85.64 |

| 4e | 1-(4-Nitrophenyl)-4-(pyridin-2-ylmethyl)piperazine | Pyridin-2-ylmethyl | 80.11 |

| 4f | 4-(Naphthalen-2-ylmethyl)-1-(4-nitrophenyl)piperazine | Naphthalen-2-ylmethyl | 78.98 |

| 4g | 1-(4-Nitrophenyl)-4-(thiophen-2-ylmethyl)piperazine | Thiophen-2-ylmethyl | 82.14 |

| 4h | 4-((1H-Indol-3-yl)methyl)-1-(4-nitrophenyl)piperazine | (1H-Indol-3-yl)methyl | 72.55 |

| 4i | 2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-phenylethan-1-one | Phenacyl | >1000 |

| 4j | 1-(4-Chlorophenyl)-2-(4-(4-nitrophenyl)piperazin-1-yl)ethan-1-one | 4-Chlorophenacyl | >1000 |

| 4k | 1-(4-Bromophenyl)-2-(4-(4-nitrophenyl)piperazin-1-yl)ethan-1-one | 4-Bromophenacyl | >1000 |

| 4l | 2-(4-(4-Nitrophenyl)piperazin-1-yl)-1-(p-tolyl)ethan-1-one | 4-Methylphenacyl | >1000 |

| 4m | 1-(4-Methoxyphenyl)-2-(4-(4-nitrophenyl)piperazin-1-yl)ethan-1-one | 4-Methoxyphenacyl | >1000 |

| Kojic Acid | - | - | 16.69 |

Data sourced from a study on nitrophenylpiperazine derivatives as tyrosinase inhibitors. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For piperazine-based tyrosinase inhibitors, docking studies have been crucial in elucidating key interactions within the enzyme's active site.

In a study of benzoyl and cinnamoyl piperazine amides, molecular docking revealed that the benzyl substituent of the most potent compounds engages in important interactions within the tyrosinase active site, which may explain their higher potency. nih.gov Similarly, for a series of nitrophenylpiperazine derivatives, molecular docking was used to investigate the binding modes of the most active compounds, providing insights for further structural optimization. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic view of the inhibitor-enzyme complex, providing information on the stability and conformational changes over time. A computational analysis of arylpiperidine and arylpiperazine-based tyrosinase inhibitors using both molecular docking and MD simulations demonstrated that these inhibitors remain stable within the tyrosinase active site, with sustained van der Waals interactions contributing to their inhibitory mechanism. preprints.org

The binding energies and interactions of a potent tyrosinase inhibitor, compound 4l from the nitrophenylpiperazine series, with the active site of tyrosinase are detailed in the table below.

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

| 4l | -7.8 | HIS259, HIS263, HIS296, VAL283, PHE292, SER282 |

Data from molecular docking studies of nitrophenylpiperazine derivatives. nih.gov

3D-QSAR and Pharmacophore Modeling

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.

While a specific 3D-QSAR study on "Piperazine, 1-benzoyl-4-piperonyl-" was not found in the reviewed literature, this methodology has been successfully applied to other classes of enzyme inhibitors with similar structural motifs. For instance, 3D-QSAR studies on N-(2-benzoylphenyl)-L-tyrosine derivatives as PPARγ agonists have led to the identification of key pharmacophoric features and the development of predictive models. nih.gov Similarly, CoMFA and CoMSIA have been used to guide the design of novel inhibitors for various targets, including interleukin-5 and phosphodiesterase-4. yu.edu.joresearchgate.net

Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity, is another powerful tool for designing new inhibitors. A pharmacophore model for FAAH antagonists was successfully developed and used to predict the activity of a large set of compounds.

By integrating these predictive modeling techniques, researchers can design new analogs of "Piperazine, 1-benzoyl-4-piperonyl-" with enhanced potency and selectivity, paving the way for the development of novel therapeutic agents.

Preclinical Biological Activities and Mechanistic Investigations of Piperazine, 1 Benzoyl 4 Piperonyl

In Vitro Cellular and Molecular Studies

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

The piperazine (B1678402) scaffold is a recurring motif in the development of new anticancer agents. nih.gov Derivatives of piperazine have demonstrated the ability to directly kill tumor cells through the induction of apoptosis. nih.gov These compounds are noted for being potent and active against a variety of tumor types. nih.gov

Research into a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives revealed significant cell growth inhibitory activity across a range of cancer cell lines. nih.govresearchgate.net The cytotoxicity of these compounds was evaluated against liver, breast, colon, gastric, and endometrial cancer cell lines, with all tested compounds showing notable inhibitory effects. nih.govresearchgate.net For instance, one study highlighted the potent anticancer activity of a novel piperazine derivative with a GI50 ranging from 0.06 to 0.16 μM. nih.gov

Similarly, a series of 1-benzhydrylpiperazine (B193184) derivatives were synthesized and evaluated for their antiproliferative effects against human cancer cell lines, including breast (MCF-7), liver (HepG-2), cervix (HeLa), and colon (HT-29) carcinomas. nih.gov Several of these compounds exhibited interesting growth inhibitory effects. nih.gov Another study on piperazine-substituted pyranopyridines also reported antiproliferative activity at micromolar and submicromolar concentrations in various cancer cell lines. mdpi.com

The combination of quinoline (B57606) and piperazine moieties has also been explored. A series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds exhibited potent anticancer activity, particularly against the renal cell carcinoma cell line UO-31. unipa.it

Table 1: Cytotoxic Activity of Piperazine Derivatives in Various Cancer Cell Lines

| Compound Type | Cancer Cell Lines Tested | Observed Effect |

|---|---|---|

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), Breast (MCF7, BT20, T47D, CAMA-1), Colon (HCT-116), Gastric (KATO-3), Endometrial (MFE-296) | Significant cell growth inhibitory activity. nih.govresearchgate.net |

| Novel piperazine derivative | Leukemia (K562) and others | Potent anticancer activity (GI50 = 0.06-0.16 μM). nih.gov |

| 1-benzhydrylpiperazine derivatives | Breast (MCF-7), Liver (HepG-2), Cervix (HeLa), Colon (HT-29) | Interesting growth inhibitory effects. nih.gov |

| Piperazine-substituted pyranopyridines | Various tumor cell lines | Antiproliferative activity at micromolar and submicromolar concentrations. mdpi.com |

Induction of Apoptosis

A key mechanism underlying the anticancer effects of piperazine derivatives is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have shown that these compounds can trigger caspase-dependent apoptosis in cancer cells. nih.gov For example, a novel piperazine derivative was found to induce apoptosis by inhibiting multiple signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.gov

The direct induction of apoptosis is considered a prominent feature of piperazines in their ability to destroy tumor cells. nih.gov Morphological changes associated with apoptosis, such as membrane blebbing and chromatin condensation, have been observed in cancer cells treated with piperazine compounds. nih.gov Furthermore, some piperazine derivatives have been shown to induce apoptosis through the intrinsic mitochondrial signaling pathway, as evidenced by the upregulation of apoptotic markers like cleaved caspase-3, cytochrome c, and Bax. researchgate.net

In benign prostatic hyperplasia (BPH), a piperazine-derived antagonist, HJZ-12, was found to induce apoptosis in BPH-1 cells, suggesting a potential therapeutic application beyond cancer. nih.gov This effect was dose-dependent and involved the activation of caspase-3. nih.gov

Cell Cycle Modulation

In addition to inducing apoptosis, piperazine compounds can also exert their antiproliferative effects by modulating the cell cycle. nih.gov Some piperazine derivatives have been shown to inhibit cell cycle progression. nih.gov

For instance, a study on piperine (B192125), an alkaloid containing a piperidine (B6355638) ring which is structurally related to piperazine, demonstrated that it can cause G1 phase cell cycle arrest in melanoma cells. plos.org This arrest was associated with the modulation of G1 cell cycle regulatory proteins. plos.org Another piperazine derivative was found to arrest the cell cycle of ACHN renal cancer cells. nih.gov

However, not all piperazine derivatives affect the cell cycle in the same manner. In a study on the BPH-1 cell line, the piperazine derivative HJZ-12 induced apoptosis without affecting the cell cycle. nih.gov This highlights the diversity of mechanisms within this class of compounds.

Studies on Cell Migration and Colony Formation

The ability of cancer cells to migrate and form colonies is crucial for tumor growth and metastasis. Mechanistic evaluations have indicated that piperazines can inhibit processes that are critical to a tumor cell's ability to grow and metastasize. nih.gov While direct studies on "Piperazine, 1-benzoyl-4-piperonyl-" regarding cell migration and colony formation are not extensively detailed in the provided results, the general anti-metastatic potential of piperazine derivatives is an area of active investigation.

Enzymatic Inhibition Studies

The biological activities of piperazine derivatives are often linked to their ability to inhibit specific enzymes. nih.gov For example, some 1,4-disubstituted piperazines have been shown to selectively inhibit the in vitro oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD)-dependent substrates in rat brain homogenates. nih.gov

In the context of cancer, a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives were predicted through in silico studies to bind strongly to key oncogenic proteins involved in the progression of renal cell carcinoma. unipa.it This suggests that enzymatic inhibition is a plausible mechanism for their observed anticancer activity.

Pim-1 Kinase Inhibition

Pim-1 kinase is a serine/threonine kinase that plays an established role in the development and progression of cancers such as prostate cancer. nih.gov It has emerged as a significant target for anticancer drug development. Although direct inhibition of Pim-1 kinase by "Piperazine, 1-benzoyl-4-piperonyl-" is not explicitly detailed, related compounds have shown inhibitory activity against this enzyme.

A study focused on 2,5-disubstituted-1,3,4-oxadiazoles, which can be conceptually related to the benzoyl moiety of the target compound, identified a potent Pim-1 kinase inhibitor. nih.gov This inhibitor, compound 10f, displayed an IC50 of 17 nM against Pim-1 kinase, comparable to the well-known kinase inhibitor Staurosporine. nih.gov The inhibition of Pim-1 kinase by this compound led to the induction of apoptosis and cell cycle disruption in prostate cancer cells. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Piperazine, 1-benzoyl-4-piperonyl- |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine |

| 1-benzhydrylpiperazine |

| 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile |

| Piperine |

| HJZ-12 (1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazin-1-yl) propyl) -1H-indole-2-carboxamide) |

| 2,5-disubstituted-1,3,4-oxadiazoles |

NADH:ubiquinone Oxidoreductase Inhibition

Research into the biological activities of piperazine derivatives has revealed their potential to interact with crucial cellular metabolic pathways. Specifically, certain piperazine-containing compounds have been identified as inhibitors of NADH:ubiquinone oxidoreductase, also known as Complex I of the mitochondrial respiratory chain. nih.govnih.gov This enzyme plays a vital role in cellular energy production by transferring electrons from NADH to ubiquinone.

Studies on a series of piperazine derivatives have shown that the structural features of these molecules, particularly the nature of the substituents on the piperazine ring, are critical for their inhibitory potency. nih.govnih.gov The hydrophobicity of the side chains attached to the piperazine nitrogen atoms has been identified as a key determinant of their activity. nih.govnih.gov While direct studies on Piperazine, 1-benzoyl-4-piperonyl- are not available, the presence of the lipophilic benzoyl and piperonyl groups suggests that it could potentially interact with this enzyme complex. The inhibitory action of these related piperazine compounds often leads to an increase in the production of superoxide (B77818) radicals from Complex I. nih.gov

It is important to note that the mechanism of action of these synthetic piperazine inhibitors can differ from that of natural inhibitors, suggesting a distinct binding mode within the enzyme complex. nih.gov

Potential for Kinase Inhibition

The piperazine scaffold is a common feature in a multitude of kinase inhibitors, which are crucial regulators of cell signaling and are prominent targets in cancer therapy. nih.govrsc.org While there is no specific data on the kinase inhibitory activity of Piperazine, 1-benzoyl-4-piperonyl-, the general structural characteristics of benzoylpiperazine derivatives suggest a potential for such interactions.

Numerous pyrazole-based and pyrazolopyrimidine-based kinase inhibitors, which are structurally distinct from benzoylpiperazines, have been developed. nih.govrsc.org However, the broader class of piperazine-containing molecules has been extensively utilized in the design of inhibitors for various kinases, including cyclin-dependent kinases (CDKs) and others critical for cancer cell proliferation and survival. nih.gov The piperazine moiety often serves as a key structural element for interacting with the kinase active site or for modulating the physicochemical properties of the inhibitor.

Receptor Modulation and Ligand Binding Studies

Serotonin (B10506) Receptor Interactions

Arylpiperazine derivatives are well-known for their interaction with serotonin (5-HT) receptors. nih.govijrrjournal.comnih.govsemanticscholar.orglookchem.com The nature of the aryl group and the substituent at the N4 position of the piperazine ring significantly influences the affinity and selectivity for different 5-HT receptor subtypes. nih.gov

Studies on a series of benzoylpiperazines have shown that they are generally inactive at 5-HT1 and 5-HT2 sites. In contrast, N4-substitution on simple arylpiperazines can enhance affinity for 5-HT1A receptors. nih.gov For instance, derivatives with a phenyl or a 2-methoxyphenyl group on the piperazine ring, and a phthalimido or benzamido group at the end of a four-methylene unit chain on the other nitrogen, exhibit high affinity for 5-HT1A sites. nih.gov One such compound, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, demonstrated a very high affinity with a Ki value of 0.6 nM for 5-HT1A receptors. nih.gov

| Compound | Receptor Subtype | Affinity (Ki) | Reference |

| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 5-HT1A | 0.6 nM | nih.gov |

| Phenylpiperazine Derivatives | 5-HT1A | Nanomolar range | nih.govnih.gov |

| Benzoylpiperazine Derivatives | 5-HT1, 5-HT2 | Generally inactive |

This table presents data for structurally related compounds to illustrate the potential interaction profile.

Histamine (B1213489) H3 Receptor Antagonism

The piperazine ring is a key pharmacophore in many histamine H3 receptor antagonists. nih.govnih.govyoutube.comyoutube.com These antagonists are of interest for their potential in treating various central nervous system disorders. The histamine H3 receptor acts as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. youtube.com

Research on phenyl(piperazin-1-yl)methanones, which share the benzoylpiperazine core with the compound of interest, has led to the identification of potent histamine H3 receptor antagonists. nih.gov Optimization of the substituents on the piperazine and benzoyl rings has yielded compounds with high affinity for this receptor. These modifications are often aimed at improving pharmacokinetic properties and brain penetration. nih.govnih.gov While no direct data exists for Piperazine, 1-benzoyl-4-piperonyl-, its structural similarity to known H3 antagonists suggests it could be investigated for such activity.

| Compound Class | Receptor | Activity | Reference |

| Phenyl(piperazin-1-yl)methanones | Histamine H3 | Antagonists | nih.gov |

| Benzylpiperidine Derivatives | Histamine H3 | Antagonists | nih.gov |

This table presents data for classes of structurally related compounds to indicate potential activity.

Antimicrobial Activities

Antibacterial Spectrum

Piperazine derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. nih.govresearchgate.netnih.govresearchgate.netmdpi.com The piperazine nucleus is a common scaffold in various antibacterial agents.

Studies have shown that N-alkyl and N-aryl piperazine derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial spectrum and potency are highly dependent on the nature of the substituents on the piperazine ring. For instance, some synthesized piperazine derivatives have shown activity against Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. nih.gov

The piperonyl group, present in Piperazine, 1-benzoyl-4-piperonyl-, is derived from piperonal, which is found in plants like black pepper. Essential oils containing piperitone (B146419) and related compounds have demonstrated antibacterial properties. redalyc.orgresearchgate.net This suggests that the piperonyl moiety could contribute to the potential antibacterial activity of the title compound. The combination of the piperazine core, which is known to have antimicrobial effects, and the piperonyl group could result in a molecule with a notable antibacterial profile. nih.gov

| Bacterial Strain | Activity of Related Piperazine Derivatives | Reference |

| Staphylococcus aureus | Active | nih.gov |

| Pseudomonas aeruginosa | Active | nih.gov |

| Streptomyces epidermidis | Active | nih.gov |

| Escherichia coli | Active | nih.gov |

This table illustrates the antibacterial spectrum of structurally related piperazine compounds.

Antifungal Spectrum

There is no available data in the scientific literature detailing the antifungal spectrum of Piperazine, 1-benzoyl-4-piperonyl-. While some piperazine derivatives have been investigated for their activity against various fungal strains, no such studies have been published for this specific compound.

Mechanisms of Antimicrobial Action (e.g., Cell Membrane Disruption)

The precise mechanism of antimicrobial action for Piperazine, 1-benzoyl-4-piperonyl- remains uninvestigated. General mechanisms for some piperazine-based antimicrobial polymers involve the electrostatic interaction between the positively charged polymer and the negatively charged microbial cell wall, leading to cell lysis. Another proposed mechanism for certain piperazine derivatives is the targeting of the cytoplasmic membrane of bacteria, causing leakage of intracellular components and subsequent cell death. However, it is crucial to note that these are general mechanisms for other piperazine-containing molecules and have not been specifically demonstrated for Piperazine, 1-benzoyl-4-piperonyl-.

Metabolic Pathway Modulation (e.g., Glucose Uptake)

No studies have been identified that investigate the effects of Piperazine, 1-benzoyl-4-piperonyl- on metabolic pathways, including glucose uptake. While other distinct molecules like piperine have been shown to promote glucose uptake, there is no scientific basis to attribute similar effects to Piperazine, 1-benzoyl-4-piperonyl-.

In Vivo Preclinical Studies (excluding toxicity, safety, and human trials)

A thorough search of scientific databases reveals a lack of in vivo preclinical studies for Piperazine, 1-benzoyl-4-piperonyl-. The following subsections reflect this absence of data.

Investigation of Pharmacodynamic Effects in Animal Models

There are no published studies on the pharmacodynamic effects of Piperazine, 1-benzoyl-4-piperonyl- in any animal models.

Neuroprotective Effects and Associated Mechanisms

The potential neuroprotective effects of Piperazine, 1-benzoyl-4-piperonyl- have not been explored in any preclinical studies. While other piperazine derivatives have been investigated for neuroprotective properties, these findings cannot be extrapolated to the specific compound .

Efficacy in Disease Models (non-human, non-clinical endpoints)

There is no available data on the efficacy of Piperazine, 1-benzoyl-4-piperonyl- in any non-human, non-clinical disease models.

Metabolism and Biotransformation of Piperazine, 1 Benzoyl 4 Piperonyl

In Silico Prediction of Metabolic Sites and Pathways

Information regarding the in silico prediction of metabolic sites and pathways for Piperazine (B1678402), 1-benzoyl-4-piperonyl- is not available in published literature. Computational models are often used to predict how a compound might be metabolized by the body before laboratory experiments are conducted. However, no such predictive studies have been documented for this specific compound.

In Vitro Metabolic Stability and Metabolite Characterization

There are no available research findings on the in vitro metabolic stability and metabolite characterization of Piperazine, 1-benzoyl-4-piperonyl-. In vitro studies are crucial for understanding how a compound is processed by liver enzymes and for identifying the resulting metabolites.

Hepatic Microsomal and S9 Fraction Studies

No studies utilizing hepatic microsomal or S9 fractions to investigate the metabolism of Piperazine, 1-benzoyl-4-piperonyl- have been reported. These types of studies are fundamental in determining the rate of metabolism and the primary enzymes involved in the biotransformation of a compound.

Identification of Phase I Metabolites

There is no information available on the identification of Phase I metabolites of Piperazine, 1-benzoyl-4-piperonyl-. Phase I metabolism typically involves reactions such as N-oxidation, hydroxylation, oxidative deamination, oxidative dechlorination, N-dearylation, and N-dealkylation, which prepare the compound for further processing or excretion.

Identification of Phase II Metabolites

Similarly, there is a lack of data concerning the identification of Phase II metabolites for Piperazine, 1-benzoyl-4-piperonyl-. Phase II metabolism involves conjugation reactions, such as glucuronidation, which increase the water solubility of the compound to facilitate its removal from the body.

In Vivo Metabolite Profiling in Animal Models

No in vivo studies in animal models have been published that detail the metabolite profiling of Piperazine, 1-benzoyl-4-piperonyl-. In vivo studies are essential for understanding the complete metabolic fate of a compound within a living organism.

Analysis of Metabolites in Biological Fluids and Tissues

Consequently, there is no data on the analysis of metabolites of Piperazine, 1-benzoyl-4-piperonyl- in biological fluids (such as blood or urine) or tissues from animal models.

Elucidation of Primary Metabolic Pathways

The metabolism of piperazine-containing drugs is generally characterized by several key enzymatic reactions. These include N-oxidation, hydroxylation, N-dealkylation, and cleavage of the piperazine ring itself. The primary drivers of these transformations are the cytochrome P450 (CYP) family of enzymes, with significant contributions from other enzymes like monoamine oxidase. For arylpiperazine derivatives, CYP3A4 and CYP2D6 are often the principal isoenzymes involved in their metabolism. nih.gov

Given the structure of Piperazine, 1-benzoyl-4-piperonyl-, several metabolic pathways can be anticipated. The presence of the benzoyl and piperonyl groups provides multiple sites for enzymatic attack.

Anticipated Metabolic Reactions:

N-Dealkylation: The bond between the piperazine nitrogen and the benzoyl or piperonyl group could be a target for N-dealkylation. This process, often mediated by CYP3A4, would result in the cleavage of these groups from the piperazine ring. nih.gov

Aromatic Hydroxylation: The phenyl ring of the benzoyl group and the benzene (B151609) ring of the piperonyl moiety are susceptible to hydroxylation. This reaction, primarily catalyzed by CYP2D6, introduces a hydroxyl group onto the aromatic ring, increasing the compound's polarity. nih.gov

Piperazine Ring Oxidation: The piperazine ring itself is a common site for metabolic modification. frontiersin.org This can involve hydroxylation at the carbon atoms of the ring or N-oxidation at the nitrogen atoms. researchgate.netresearchgate.net These reactions can lead to the formation of more water-soluble metabolites.

Piperonyl Moiety Metabolism: The methylenedioxy bridge of the piperonyl group is a known target for metabolism. Cleavage of this bridge, a reaction also often catalyzed by CYP enzymes, would lead to the formation of catechol metabolites.

Ring Cleavage: The piperazine ring can undergo cleavage, leading to the formation of N-substituted ethylenediamine (B42938) derivatives. researchgate.net

The interplay of these potential metabolic pathways would result in a variety of metabolites. The exact metabolic profile, including the major and minor metabolites, would depend on the relative rates of these different enzymatic reactions in an individual, which can be influenced by genetic polymorphisms in metabolizing enzymes like CYP2D6. nih.gov

Table of Potential Metabolites:

Below is an interactive table detailing the potential primary metabolites of Piperazine, 1-benzoyl-4-piperonyl- based on established metabolic pathways for similar compounds.

| Metabolite | Metabolic Pathway | Description |

| 1-Benzoylpiperazine | N-Dealkylation of the piperonyl group | Removal of the piperonyl moiety from the piperazine ring. |

| 1-Piperonylpiperazine (B118981) | N-Debenzoylation | Cleavage of the benzoyl group from the piperazine ring. |

| Hydroxy-benzoyl-piperonyl-piperazine | Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring of the benzoyl group. |

| Hydroxy-piperonyl-benzoyl-piperazine | Aromatic Hydroxylation | Addition of a hydroxyl group to the benzene ring of the piperonyl group. |

| Catechol metabolite | Cleavage of methylenedioxy bridge | Opening of the methylenedioxy ring on the piperonyl group. |

| Piperazine ring-opened metabolites | Ring Cleavage | Breakdown of the piperazine ring structure. |

It is important to emphasize that these pathways are predicted based on the metabolism of structurally related compounds. Definitive elucidation of the primary metabolic pathways of Piperazine, 1-benzoyl-4-piperonyl- would necessitate specific in vitro and in vivo metabolism studies.

Analytical and Spectroscopic Characterization in Research of Piperazine, 1 Benzoyl 4 Piperonyl

Spectroscopic Confirmation of Structure

Spectroscopy is the primary means by which the molecular structure of newly synthesized compounds like Piperazine (B1678402), 1-benzoyl-4-piperonyl- is elucidated and confirmed. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of information that, when combined, create a comprehensive structural profile.

NMR spectroscopy is arguably the most powerful tool for elucidating the specific carbon-hydrogen framework of organic molecules. For Piperazine, 1-benzoyl-4-piperonyl-, both ¹H and ¹³C NMR are used to verify the presence and connectivity of the benzoyl, piperonyl, and piperazine moieties.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Due to the restricted rotation around the amide C-N bond, N-benzoylated piperazines can exist as distinct conformers at room temperature, which may lead to a broadening or duplication of signals for the piperazine ring protons. The expected signals for Piperazine, 1-benzoyl-4-piperonyl- are detailed in the table below.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show distinct signals for the carbonyl carbon, the aromatic carbons of both the benzoyl and piperonyl groups, the unique methylene (B1212753) carbon of the dioxole ring, the aliphatic carbons of the piperazine ring, and the benzylic methylene carbon.

Table 1: Expected ¹H NMR Spectral Data for Piperazine, 1-benzoyl-4-piperonyl-

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Benzoyl Aromatic (5H) | 7.3-7.5 | Multiplet |

| Piperonyl Aromatic (3H) | 6.7-6.9 | Multiplet |

| Methylenedioxy (2H, -O-CH₂-O-) | ~5.9 | Singlet |

| Piperazine Ring (4H, adjacent to C=O) | 3.5-3.9 | Broad Multiplet |

| Piperazine Ring (4H, adjacent to CH₂) | 2.4-2.6 | Broad Multiplet |

| Benzylic (2H, -N-CH₂-Ar) | ~3.5 | Singlet |

Table 2: Expected ¹³C NMR Spectral Data for Piperazine, 1-benzoyl-4-piperonyl-

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 169-171 |

| Benzoyl Aromatic | 126-136 |

| Piperonyl Aromatic | 108-148 |

| Quaternary Aromatic (C-O) | 146-148 |

| Methylenedioxy (-O-CH₂-O-) | ~101 |

| Piperazine Ring (adjacent to C=O) | 42-48 |

| Piperazine Ring (adjacent to CH₂) | ~53 |

| Benzylic (-N-CH₂-Ar) | ~62 |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of Piperazine, 1-benzoyl-4-piperonyl- would exhibit characteristic absorption bands confirming its key structural features.

Table 3: Characteristic IR Absorption Bands for Piperazine, 1-benzoyl-4-piperonyl-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | C=O stretch | 1630-1660 |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Aliphatic | C-H stretch | 2850-2950 |

| Tertiary Amine | C-N stretch | 1250-1350 |

| Ether (Aryl) | C-O stretch | 1230-1270 |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

HRMS provides a highly accurate mass measurement, which allows for the determination of a compound's elemental formula. For Piperazine, 1-benzoyl-4-piperonyl-, the exact mass of the protonated molecular ion ([M+H]⁺) would be measured and compared to the theoretical value calculated from its molecular formula, C₁₉H₂₀N₂O₃. nih.gov The theoretical monoisotopic mass is 324.1474 Da, so the expected m/z for the [M+H]⁺ ion would be approximately 325.1547. nih.gov This technique is crucial for unequivocally confirming the identity of the target compound. hmdb.ca

Tandem mass spectrometry (MS/MS) is used to fragment a selected precursor ion to generate product ions, revealing details about the molecule's structure. In metabolic studies, MS/MS is essential for identifying metabolites by comparing their fragmentation patterns to the parent drug.

For Piperazine, 1-benzoyl-4-piperonyl-, characteristic fragments would include the benzoyl cation (m/z 105) and the piperonylmethyl cation (m/z 135) resulting from cleavage at the nitrogen atoms of the piperazine ring.

In vivo, the compound is expected to undergo metabolic transformations. Drawing parallels from the metabolism of other piperazine-containing drugs, likely metabolic pathways include oxidation of the piperazine ring to form an iminium ion intermediate, hydroxylation of the aromatic rings, and opening of the methylenedioxy ring of the piperonyl group. chemicalbook.com LC-MS/MS methods are employed to detect and structurally characterize these metabolites in biological matrices like plasma and urine. chemicalbook.com

Mass Spectrometry (MS)

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are employed to separate the target compound from impurities, starting materials, and byproducts. They are also the basis for quantitative analysis.

High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry detectors (LC-MS), is a primary tool for both purity analysis and quantification. A common method would involve reversed-phase chromatography using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with an acid modifier like formic acid. This technique effectively separates Piperazine, 1-benzoyl-4-piperonyl- from related substances.

Gas Chromatography (GC), typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), can also be used. This method is suitable for thermally stable and volatile compounds. For piperazine derivatives, GC-MS provides excellent separation and definitive identification based on both retention time and the mass spectrum of the eluted compound. These chromatographic techniques are fundamental for quality control, ensuring the purity of the compound for research and for accurately quantifying it in analytical studies.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Piperazine, 1-benzoyl-4-piperonyl- |

| Piperazine |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Benzoyl chloride |

| Piperonyl chloride |

| Ketoconazole |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For Piperazine, 1-benzoyl-4-piperonyl-, a reverse-phase HPLC method is typically employed. In this approach, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases.

Methodology and Findings:

While a specific, validated HPLC method for the routine analysis of Piperazine, 1-benzoyl-4-piperonyl- is not extensively documented in publicly available literature, a suitable method can be extrapolated from the analysis of other piperazine derivatives. unodc.orgsielc.comrdd.edu.iq Given the structure of the compound, which includes aromatic rings and a polar piperazine core, a C18 column would provide effective separation.

A gradient elution is often preferred to ensure adequate resolution from potential impurities and starting materials. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. Detection is typically achieved using a UV detector, as the benzoyl and piperonyl groups contain chromophores that absorb in the UV region. sielc.com For enhanced sensitivity and specificity, a mass spectrometer can be coupled with the HPLC system (HPLC-MS). sielc.com

In the analysis of similar piperazine compounds, derivatization is sometimes employed to enhance detection, especially when the native molecule lacks a strong chromophore. researchgate.net For Piperazine, 1-benzoyl-4-piperonyl-, however, the inherent UV absorbance of the benzoyl and piperonyl moieties would likely provide sufficient sensitivity for standard HPLC-UV analysis.

Hypothetical HPLC Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and increased sensitivity.

Methodology and Findings:

The application of UPLC for the analysis of Piperazine, 1-benzoyl-4-piperonyl- would offer considerable advantages over traditional HPLC, particularly for the detection of trace impurities or in high-throughput screening applications. A UPLC-MS/MS method has been successfully developed for the simultaneous quantification of other piperazine derivatives, demonstrating the suitability of this technique for the analysis of this class of compounds. mdpi.com

The higher pressures generated in UPLC systems necessitate specialized instrumentation. The shorter analysis times are a direct result of the higher optimal linear velocities that can be used with smaller particles. The increased sensitivity is a product of the sharper, more concentrated peaks.

Hypothetical UPLC Parameters:

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detector | UV-Vis or Mass Spectrometer |

| Injection Volume | 2 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, many pharmaceutical compounds, including Piperazine, 1-benzoyl-4-piperonyl-, are not sufficiently volatile for direct GC analysis due to their polarity and molecular weight.

Methodology and Findings:

To make Piperazine, 1-benzoyl-4-piperonyl- amenable to GC-MS analysis, a chemical derivatization step is necessary. jfda-online.com This process involves reacting the compound with a derivatizing agent to form a more volatile and thermally stable derivative. For compounds containing amine groups, such as the piperazine moiety, acylation is a common derivatization strategy. nih.gov

For instance, reacting the parent compound with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) would yield a more volatile derivative. This approach has been successfully used for the GC-MS analysis of other piperazine derivatives. nih.gov

The mass spectrum of the derivatized Piperazine, 1-benzoyl-4-piperonyl- would be expected to show characteristic fragment ions. The fragmentation pattern would be influenced by the structure of the parent molecule and the derivatizing group. For example, the benzoyl group would likely yield a fragment ion at m/z 105. The piperonyl group would produce a characteristic ion at m/z 135. The mass spectrum, in conjunction with the retention time, provides a high degree of certainty in the identification of the compound.

X-Ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is an indispensable technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry and conformation of a molecule.

Findings from Analogous Structures:

While a crystal structure for Piperazine, 1-benzoyl-4-piperonyl- is not publicly documented, detailed crystallographic data is available for the closely related compounds 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) and 1-(4-bromobenzoyl)-4-phenylpiperazine. nih.govnih.govresearchgate.net The analysis of these structures provides significant insight into the likely conformation of Piperazine, 1-benzoyl-4-piperonyl-.

In these analogous structures, the central piperazine ring adopts a chair conformation. nih.govnih.govresearchgate.net This is the most stable conformation for a six-membered ring, minimizing steric strain. The benzoyl group and the substituted phenyl or piperonyl group are attached to the nitrogen atoms of the piperazine ring. The orientation of these substituents relative to the piperazine ring is a key conformational feature.

Expected Crystallographic Data for Piperazine, 1-benzoyl-4-piperonyl- (based on analogs):

| Parameter | Expected Value/Observation | Reference |

| Crystal System | Monoclinic or Orthorhombic | nih.govnih.gov |

| Space Group | P2₁/c or similar | nih.govnih.gov |

| Piperazine Ring Conformation | Chair | nih.govnih.govresearchgate.net |

| Substituent Orientation | Equatorial to minimize steric hindrance | |

| Intermolecular Interactions | Weak C-H···O hydrogen bonds | nih.govnih.gov |

The analysis of the crystal packing in the analogous structures reveals the presence of weak intermolecular interactions, such as C-H···O hydrogen bonds, which help to stabilize the crystal lattice. nih.govnih.gov It is highly probable that Piperazine, 1-benzoyl-4-piperonyl- would exhibit similar structural features. The determination of the precise crystal structure through X-ray diffraction would provide definitive proof of its conformation and stereochemistry.

Computational Chemistry and in Silico Studies of Piperazine, 1 Benzoyl 4 Piperonyl

Molecular Docking and Dynamics Simulations for Target Binding